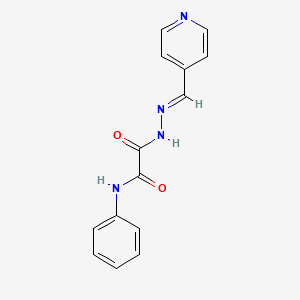![molecular formula C30H38N2O5 B12024087 5-(4-Tert-butylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024087.png)
5-(4-Tert-butylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Tert-butylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die verschiedene funktionelle Gruppen vereint.
Vorbereitungsmethoden
Die Synthese von 5-(4-Tert-butylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-on umfasst mehrere Schritte, die jeweils spezifische Reaktionsbedingungen erfordern. Der Syntheseweg beginnt typischerweise mit der Herstellung der Kernstruktur des Pyrrol-2-ons, gefolgt von der Einführung der Tert-butylphenyl-, Methoxy-methylbenzoyl- und Morpholinylpropylgruppen. Industrielle Produktionsverfahren können diese Schritte optimieren, um die Ausbeute und Reinheit zu erhöhen und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren.
Analyse Chemischer Reaktionen
Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton zu bilden.
Reduktion: Die Carbonylgruppe im Methoxy-methylbenzoyl-Rest kann zu einem Alkohol reduziert werden.
Substitution: Die Tert-butylphenylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Elektrophile wie Brom. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
5-(4-Tert-butylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich Enzyminhibition und Rezeptorbindung.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, wie z. B. entzündungshemmende oder krebshemmende Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. Polymere oder Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Interaktion mit spezifischen molekularen Zielstrukturen. Zum Beispiel kann sie bestimmte Enzyme hemmen, indem sie an ihre aktiven Zentren bindet, oder die Rezeptoraktivität modulieren, indem sie mit Rezeptorproteinen interagiert. Die genauen beteiligten Pfade hängen vom spezifischen biologischen Kontext und der Struktur-Wirkungs-Beziehung der Verbindung ab.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
Im Vergleich zu anderen ähnlichen Verbindungen zeichnet sich 5-(4-Tert-butylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-on durch seine einzigartige Kombination von funktionellen Gruppen aus, die ihm spezifische chemische und biologische Eigenschaften verleihen. Zu ähnlichen Verbindungen gehören:
- 5-(4-Tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-on
- 5-(4-Tert-butylphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-on Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen Substituenten, was zu Variationen in ihrer Reaktivität und ihren Anwendungen führt.
Eigenschaften
Molekularformel |
C30H38N2O5 |
|---|---|
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H38N2O5/c1-20-19-23(36-5)11-12-24(20)27(33)25-26(21-7-9-22(10-8-21)30(2,3)4)32(29(35)28(25)34)14-6-13-31-15-17-37-18-16-31/h7-12,19,26,33H,6,13-18H2,1-5H3/b27-25+ |
InChI-Schlüssel |
PHTZCKJAQUFSPF-IMVLJIQESA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(C)(C)C)/O |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12024007.png)


![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024024.png)
![3-((5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12024037.png)
![[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12024050.png)
![(5E)-2-(4-propoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12024051.png)


![3-[5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12024081.png)
![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}-N'-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B12024086.png)
![N-(2,4-Dichlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12024102.png)

